N-benzyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
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Overview
Description
Compounds with similar structures, such as imidazole derivatives, are known to possess a broad range of chemical and biological properties . They are often used in the development of new drugs due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other compounds in the presence of a basic catalyst .Molecular Structure Analysis
Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
In the initiating step of a similar reaction, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical .Physical And Chemical Properties Analysis
Imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds play a crucial role in medicinal chemistry due to their biological activity. The synthesis of new heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazine derivatives, using precursors like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, has shown potential for insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
ACAT Inhibitors for Therapeutic Applications
Compounds like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. These findings suggest their potential use in treating diseases involving ACAT-1 overexpression, highlighting the therapeutic applications of such compounds (Shibuya et al., 2018).
Antimicrobial and Antifungal Activities
The development of new pyridine derivatives and their screening for antimicrobial and antifungal activities is a critical area of research. Compounds synthesized from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride have shown promise in this field, indicating the potential of similar compounds for developing new antimicrobial agents (Patel & Agravat, 2007).
Alzheimer's Disease Treatment
Compounds incorporating the 1H-pyrazolo[3,4-b]pyridine moiety, such as 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have been described as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation, two key targets in Alzheimer's disease treatment. This research underscores the potential of such compounds in developing treatments for neurodegenerative diseases (Umar et al., 2019).
Future Directions
properties
IUPAC Name |
N-benzyl-2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-2-31-18-23(26-24(19-31)28(37)34(30-26)22-11-7-4-8-12-22)27(36)33-15-13-32(14-16-33)20-25(35)29-17-21-9-5-3-6-10-21/h3-12,18-19H,2,13-17,20H2,1H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONFDFRDEBCPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide |
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